![molecular formula C7H10F3NO B11726919 (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl)methanamine is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach towards the compound, enabling various transformations to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of photochemical reactions and other advanced techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Bicyclo[2.1.1]hexane derivatives: These compounds are also characterized by their bicyclic structure and are explored for their bioactive properties.
Uniqueness
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10F3NO |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4,11H2 |
Clé InChI |
BUNFERCYUISUTE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


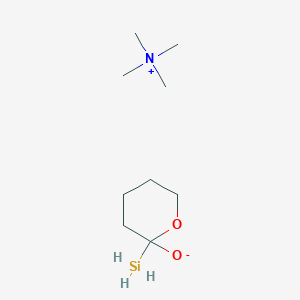
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
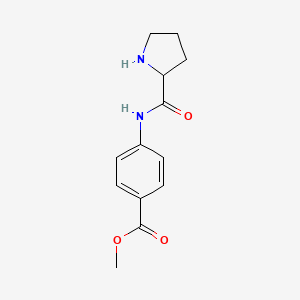
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
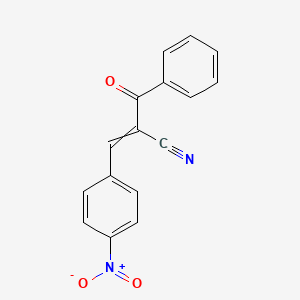
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)

![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
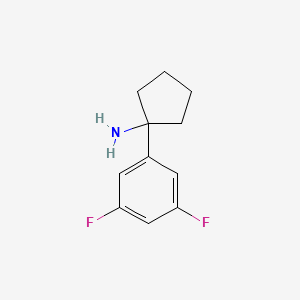
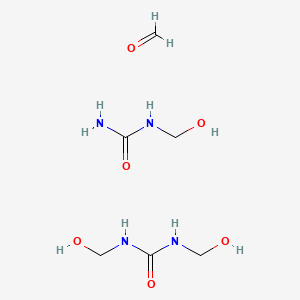

![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)


